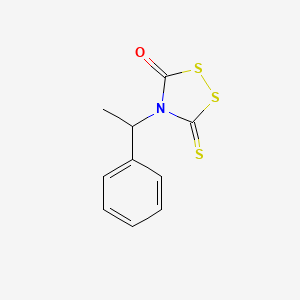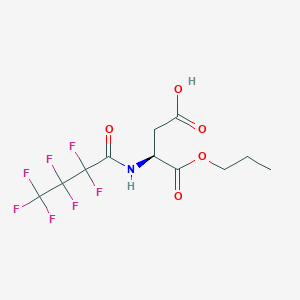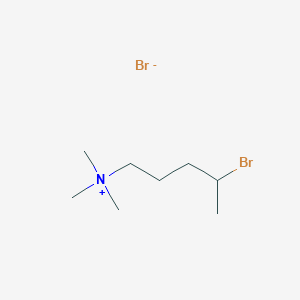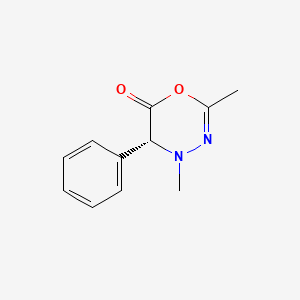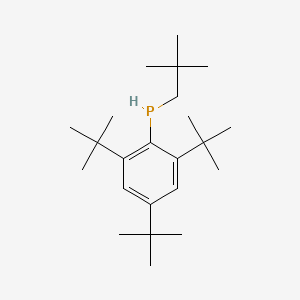
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a pyridine ring substituted with a nitro group and a methyl group, along with a pyrrolidine ring attached to a propenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of Propenone Moiety: The propenone moiety can be synthesized by reacting an appropriate aldehyde with an acetyl compound in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the nitropyridine derivative with the propenone moiety in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents
Major Products
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Amino derivatives
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound may serve as a scaffold for the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be explored for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving nitro and pyridine functionalities.
Wirkmechanismus
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone.
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-amine: Similar structure with an amino group instead of a ketone.
Uniqueness
The presence of both a nitro group and a pyrrolidine ring in 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89862-04-4 |
|---|---|
Molekularformel |
C13H15N3O3 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
3-(6-methyl-5-nitropyridin-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H15N3O3/c1-10-12(16(18)19)6-4-11(14-10)5-7-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
ZDIMVOPNVZJRPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C=CC(=O)N2CCCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


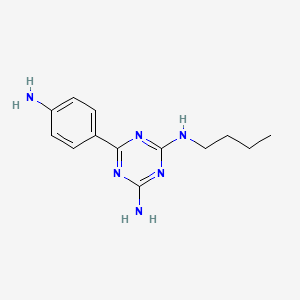
![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)
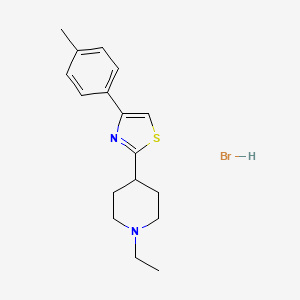
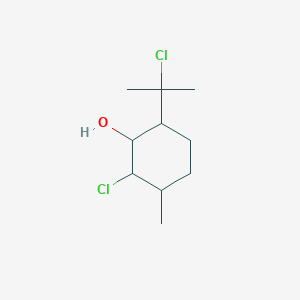
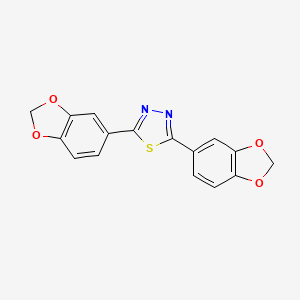

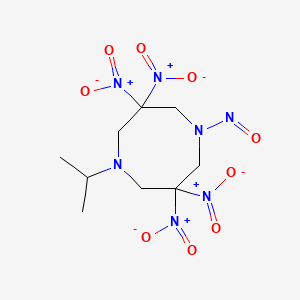
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
